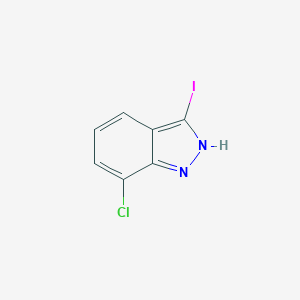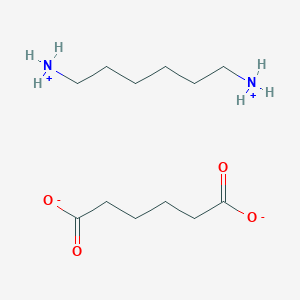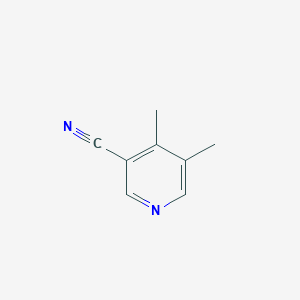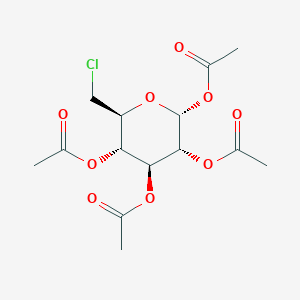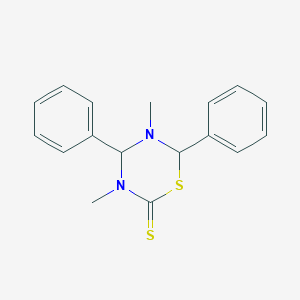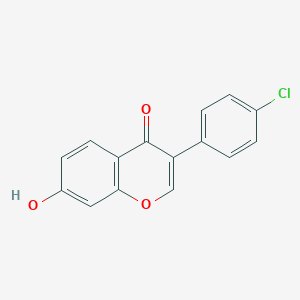
3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one
Vue d'ensemble
Description
The compound "3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one" is a synthetic flavonoid derivative characterized by the presence of a 4H-chromen-4-one core structure and a chlorophenyl group. Flavonoids are a class of compounds known for their diverse biological activities, and the introduction of chlorine atoms can significantly alter their chemical and biological properties .
Synthesis Analysis
The synthesis of chlorophenyl chromenone derivatives typically involves cyclization reactions. For instance, the title compound in paper was obtained by cyclizing 3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. Similarly, other related compounds have been synthesized using various starting materials and cyclization methods, such as the reaction of 3-acetyl-4-hydroxy coumarin with aromatic aldehydes in the presence of a catalytic amount of piperidine , or by a one-pot, three-component synthesis involving 3-(2-bromoacetyl)-2H-chromen-2-one, primary amines, and phenyl isothiocyanates .
Molecular Structure Analysis
The molecular structure of chlorophenyl chromenones is characterized by the orientation of the chlorophenyl ring with respect to the chromen-4-one skeleton. For example, in paper , the 4-chlorophenyl ring is twisted at an angle of 11.54° relative to the chromen-4-one skeleton. The crystal structures of related compounds have been determined, revealing details such as cell constants, space group, and intermolecular interactions like hydrogen bonding and π-π stacking .
Chemical Reactions Analysis
Chlorophenyl chromenones can undergo various chemical reactions, including coordination with metal ions to form complexes , photo-reorganization to produce angular pentacyclic or tetracyclic compounds , and redox processes as indicated by electrochemical studies . These reactions can lead to the formation of new compounds with potentially different biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorophenyl chromenones are influenced by their molecular structure. The presence of halogen atoms and the chromenone core contribute to properties such as solubility, melting point, and reactivity. The crystallographic analysis provides insights into the solid-state properties, such as the formation of dimers through weak Cl⋯Cl interactions and the arrangement of molecules in the crystal lattice . The spectroscopic data, including IR, UV-vis, NMR, and mass spectrometry, are essential for characterizing these compounds and confirming their structures .
Applications De Recherche Scientifique
-
Nonlinear Optics
- A derivative of the compound, 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one, has been studied for its potential applications in nonlinear optics .
- The ground-state molecular geometry was optimized, and geometrical parameters and vibrational modes were established .
- The potential applications of the molecule in nonlinear optics were confirmed by second and third harmonic generation studies at five different characteristic wavelengths .
- The static and dynamic polarizability were found to be many-fold higher than that of urea . The second and third harmonic generation values of the titled molecule were found to be 56 and 158 times higher than standard urea molecule, respectively, computed at the same wavelength (i.e., 1064.13 nm) .
-
Anti-Toxoplasmosis Agent
- A new derivative, methyl [3-(4-chlorophenyl)-2-{[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-ylidene]acetate, was synthesized from 4-(4-chlorophenyl)-1-(2,4-dichloro-1,3-thiazol-5-yl)methylidene-3-thiosemicarbazide using dimethyl acetylenedicarboxylate as a thia-Michael reaction acceptor .
- This compound has potential as an anti-Toxoplasma gondii agent .
- The targeted compound was synthesized by three-step synthesis starting from thiazolidine-2,4-dione (TZD). TZD was converted into 2,4-dichloro-1,3-thiazol-5-carbaldehyde via a Vilsmeier–Haack reaction .
-
Optoelectronic Device Fabrications
- A derivative of the compound, 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one, has been studied for its potential applications in optoelectronic device fabrications .
- The ground-state molecular geometry was optimized, and geometrical parameters and vibrational modes were established .
- The potential applications of the molecule in nonlinear optics were confirmed by second and third harmonic generation studies at five different characteristic wavelengths .
- The static and dynamic polarizability were found to be many-fold higher than that of urea . The second and third harmonic generation values of the titled molecule were found to be 56 and 158 times higher than standard urea molecule, respectively, computed at the same wavelength (i.e., 1064.13 nm) .
-
Biological Activities
- Indole derivatives, which are structurally similar to “3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one”, have been found to possess various biological activities .
- These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- The indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .
-
Electrooptic Properties
- A derivative of the compound, 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one, has been studied for its significant electrooptic properties .
- The ground-state molecular geometry was optimized, and geometrical parameters and vibrational modes were established .
- The potential applications of the molecule in nonlinear optics were confirmed by second and third harmonic generation studies at five different characteristic wavelengths .
- The static and dynamic polarizability were found to be many-fold higher than that of urea . The second and third harmonic generation values of the titled molecule were found to be 56 and 158 times higher than standard urea molecule, respectively, computed at the same wavelength (i.e., 1064.13 nm) .
-
Pharmacological Activities
- Indole derivatives, which are structurally similar to “3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one”, have been found to possess various pharmacological activities .
- These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- The indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-7-hydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO3/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-8,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMGISMGOXUYFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70417388 | |
| Record name | 3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70417388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one | |
CAS RN |
15485-81-1 | |
| Record name | 3-(4-Chlorophenyl)-7-hydroxy-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15485-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70417388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



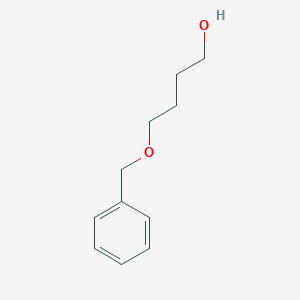
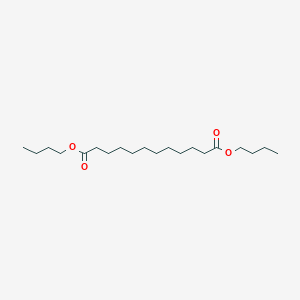
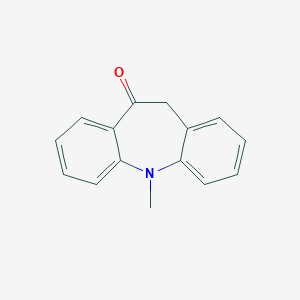
![2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B106376.png)
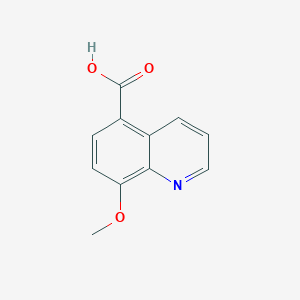
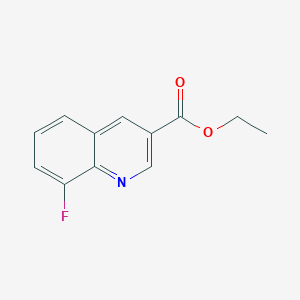
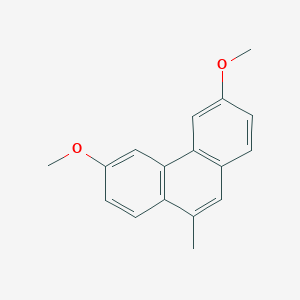
![2-(2-Ethoxyphenyl)-5,7-dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B106386.png)
